molecular formula C15H18FNO4S2 B2797307 5-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034599-37-4

5-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2797307
CAS No.: 2034599-37-4
M. Wt: 359.43
InChI Key: VCNDNCHZSNSKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methoxy group at the 2-position, and a thiophene-based side chain with a 1-hydroxyethyl substituent. Sulfonamides are well-documented for their pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The structural uniqueness of this compound lies in its combination of fluorine (electron-withdrawing) and hydroxyethyl (polar, hydrogen-bonding) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9-10,17-18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNDNCHZSNSKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₅H₁₈FNO₄S₂
Molecular Weight 359.4 g/mol
CAS Number 2034599-37-4

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown IC50 values in the low micromolar range, indicating potent inhibition of cancer cell proliferation. Specifically, compounds targeting tubulin polymerization have been noted for their ability to arrest the cell cycle at the G2/M phase, which is critical for cancer therapies .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis.
  • Cytokine Modulation : Some studies suggest that related compounds may inhibit the release of pro-inflammatory cytokines such as TNF-alpha, potentially offering therapeutic benefits in inflammatory diseases .
  • Apoptotic Pathways : The compound may also influence apoptotic pathways by modulating the expression of proteins such as Bcl-2 and Bax, promoting apoptosis in cancer cells .

Study 1: Anticancer Efficacy

In a recent study involving HeLa cells, a derivative of the compound was tested for anticancer efficacy. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a calculated IC50 of approximately 5 µM. This suggests strong potential for further development as an anticancer agent.

Study 2: Inflammatory Response

Another study focused on the anti-inflammatory properties of related compounds, demonstrating that they could significantly reduce LPS-induced TNF-alpha release in vitro. This highlights the potential application of the compound in treating inflammatory conditions alongside its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Compound Name Substituents on Benzene Thiophene Modifications Biological Activity/Notes Reference ID
Target Compound 5-Fluoro, 2-methoxy 5-(1-Hydroxyethyl)thiophen-2-yl ethyl Hypothesized antimicrobial activity -
2-Methoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzenesulfonamide 2-Methoxy 5-(Thiophene-2-carbonyl)thiophen-2-yl Synthetic intermediate
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro, 2-methoxy None Herbicidal, anti-malarial
5-Amino-N-(2-fluoro-4-methylphenyl)-2-methoxybenzenesulfonamide 5-Amino, 2-methoxy None Potential CNS applications
Tamsulosin Hydrochloride 2-Methoxy None (phenoxyethyl side chain) α1-Adrenergic antagonist

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 5-fluoro group may enhance metabolic stability compared to the chloro analog in , as fluorine’s electronegativity reduces susceptibility to oxidative metabolism.
  • Amino Substitution: The 5-amino derivative in lacks thiophene but demonstrates how electron-donating groups (NH₂) alter electronic properties versus electron-withdrawing fluorine.

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogs
Property Target Compound N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Tamsulosin Hydrochloride
LogP (Predicted) ~2.8 (moderate polarity) ~3.1 ~2.2
Hydrogen Bonding High (OH, sulfonamide) Moderate (sulfonamide) Moderate (sulfonamide, ether)
Bioactivity Antimicrobial (hypoth.) Anti-malarial, herbicidal α1-Adrenergic antagonist

Analysis :

  • Thiophene-containing sulfonamides (e.g., quinolone derivatives in ) show antibacterial activity, suggesting the target compound may target bacterial enzymes like dihydropteroate synthase .

Crystallographic and Conformational Insights

Compounds like Tamsulosin Hydrochloride () are structurally rigid due to aromatic stacking, whereas the target compound’s thiophene-ethyl linkage may introduce conformational flexibility. The hydroxyethyl group could participate in intermolecular hydrogen bonds, influencing crystal packing and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 5-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide, and what critical reaction conditions must be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation between a fluorinated benzene sulfonyl chloride and a thiophene-containing amine precursor. Key steps include:

  • Thiophene Functionalization : Introduction of the 1-hydroxyethyl group to the thiophene ring via nucleophilic substitution or oxidation-reduction sequences .
  • Coupling Reaction : Reacting the sulfonyl chloride with the amine intermediate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Critical Conditions : Temperature control (<0°C for exothermic steps), moisture-free environments, and stoichiometric precision to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and integration ratios (e.g., distinguishing methoxy vs. hydroxyethyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}) .
  • HPLC or UPLC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

  • Answer : Initial screens should target sulfonamide-associated pathways:

  • Enzyme Inhibition : Carbonic anhydrase or cyclooxygenase (COX) assays, given sulfonamides’ known roles in these systems .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s 3D structure, and what software tools are recommended?

  • Answer : SC-XRD provides atomic-level resolution of the molecule’s conformation, including bond angles, torsional strain, and intermolecular interactions.

  • Protocol : Crystallize the compound using vapor diffusion (e.g., DMSO/water mixtures). Collect data on a diffractometer (Mo/Kα radiation) and refine using SHELXL for small-molecule structures .
  • Visualization : Use Mercury CSD to analyze packing motifs and hydrogen-bonding networks (e.g., sulfonamide N-H···O interactions) .
  • Validation : Compare experimental data with computational models (DFT) to identify discrepancies in electron density .

Q. What strategies can address contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Answer : Contradictions often arise from assay variability or unaccounted stereoelectronic effects. Mitigation approaches include:

  • Consistent Assay Conditions : Standardize protocols (e.g., pH, temperature) across collaborators .
  • Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Answer : Focus on improving solubility and metabolic stability:

  • LogP Reduction : Introduce polar groups (e.g., hydroxyls) while monitoring SAR trade-offs .
  • Prodrug Design : Mask the hydroxyethyl group with ester prodrugs to enhance bioavailability .
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .

Methodological Considerations

Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization?

  • Answer : Use advanced NMR methods:

  • 2D NMR : HSQC and HMBC to assign coupled protons and carbons, particularly in crowded aromatic regions .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange .

Q. How should researchers design controlled experiments to validate the compound’s mechanism of action?

  • Answer : Employ orthogonal assays:

  • Biochemical vs. Cellular Assays : Compare enzyme inhibition (IC50_{50}) with cellular efficacy (EC50_{50}) to confirm target engagement .
  • Knockout Models : Use CRISPR-edited cell lines lacking the putative target protein .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.